RN486

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Compound Information

| Attribute | Description |

|---|---|

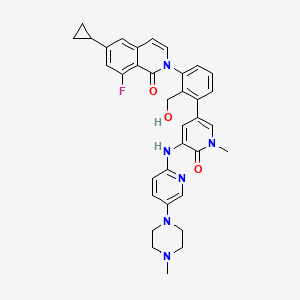

| Systematic Name | 6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one [1] [2] |

| CAS Number | 1242156-23-5 [1] [3] |

| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [3] |

| Molecular Weight | 606.69 g/mol [1] [3] |

| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [4] [5] |

| Primary Mechanism | Potent, selective, and reversible BTK inhibitor [5] [6] |

Quantitative Pharmacological Data

The potency and selectivity of RN486 have been characterized through various biochemical and cellular assays.

| Assay Type | Measured Activity | Value | Reference / Context |

|---|---|---|---|

| Biochemical Assay | Btk Enzyme Inhibition (IC₅₀) | 4.0 nM | [1] [2] [3] |

| Btk Competitive Binding (Kd) | 0.31 nM | [1] | |

| Cellular Assay (Human) | FcεR-induced degranulation in mast cells (IC₅₀) | 2.9 nM | [1] [4] [3] |

| FcγR-induced TNF-α in monocytes (IC₅₀) | 7.0 nM | [1] [4] [3] | |

| BCR-induced CD69 in B cells (whole blood, IC₅₀) | 21.0 nM | [1] [4] [3] | |

| Inhibition of BTK in Ramos B cells (IC₅₀) | 27 nM | [1] |

Mechanism of Action and Signaling Pathways

This compound binds to BTK, a non-receptor tyrosine kinase essential for signaling through the B-cell receptor (BCR) and Fc receptors (FcRs) in various immune cells [5] [6]. Its binding mode triggers the sequestration of a key residue, Y551, making it inaccessible for phosphorylation, which is a critical step for full BTK activation [7]. This mechanism effectively blocks downstream signaling.

The following diagram illustrates the key signaling pathways inhibited by this compound and the experimental workflows used to study its effects:

This diagram shows that by inhibiting BTK, this compound disrupts critical pro-inflammatory pathways in B cells, monocytes, and mast cells, which explains its efficacy in preclinical models of autoimmune disease [1] [4] [2].

Preclinical Research and Efficacy

This compound has demonstrated robust efficacy across various rodent models of autoimmune diseases.

| Disease Model | Species | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Rheumatoid Arthritis (Collagen-Induced Arthritis, CIA; Adjuvant-Induced Arthritis, AIA) | Mouse & Rat | Dose-dependent reduction of paw swelling, joint inflammation, and systemic inflammatory markers; synergistic effect with methotrexate [4] [2] [5]. | Inhibition of BCR/FcR signaling, reduced cytokine production, and osteoclast differentiation [4] [2]. |

| Systemic Lupus Erythematosus (SLE) | Mouse (NZB x NZW) | Halted disease progression, reduced IgG anti-dsDNA autoantibodies, and suppressed glomerulonephritis [5]. | Inhibition of B-cell activation and autoantibody production by effector cells [5]. |

| Immune Hypersensitivity (Type I & III) | Mouse | Effectively prevented inflammatory responses [4] [5]. | Blockade of FcεR and FcγR signaling in mast cells and monocytes [4]. |

Off-Target Effects: Overcoming Multidrug Resistance in Cancer

Recent research has uncovered an important off-target effect of this compound: the ability to antagonize ATP-binding cassette (ABC) transporters that cause multidrug resistance (MDR) in cancer cells.

| ABC Transporter | Experimental Findings | Proposed Mechanism of Inhibition |

|---|---|---|

| ABCB1 (P-glycoprotein) | Reversed resistance to paclitaxel and doxorubicin in ABCB1-overexpressing cells [6]. | Inhibits drug efflux function; stimulates ATPase activity at high concentrations; molecular docking suggests binding to substrate sites [6]. |

| ABCG2 (BCRP) | Reversed resistance to mitoxantrone and topotecan in ABCG2-overexpressing cells [8]. | Down-regulates ABCG2 protein expression, inhibits transporter ATPase activity, and reduces substrate efflux [8]. |

Practical Research Considerations

For researchers using this compound in experimental settings, the following information is relevant:

- Solubility: ≥30.35 mg/mL in DMSO with gentle warming; insoluble in water and ethanol [5] [3].

- In Vivo Formulation (Example): Can be prepared as a clear solution using 5% DMSO, 30% PEG300, 10% Tween 80, and 55% ddH₂O [3].

- Storage: Powder should be stored at -20°C. Solutions in DMSO have a recommended storage period of 1 year at -20°C and 2 years at -80°C [1].

References

- 1. This compound | Btk Inhibitor [medchemexpress.com]

- 2. This compound, a Selective Bruton's Tyrosine Kinase Inhibitor ... [sciencedirect.com]

- 3. This compound | BTK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound, a selective Bruton's tyrosine kinase inhibitor, ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Potent Selective BTK Inhibitor [apexbt.com]

- 6. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound ... [frontiersin.org]

- 7. 5P9G: Structure of BTK with this compound [rcsb.org]

- 8. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bruton's Tyrosine Kinase Inhibitor RN486

Introduction to RN486 and Bruton's Tyrosine Kinase

This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a significant preclinical compound with potential therapeutic applications in autoimmune diseases and cancer. BTK is a 77 kDa non-receptor tyrosine kinase belonging to the TEC family of kinases and plays a critical role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, maturation, differentiation, and survival. Unlike some other BTK inhibitors that have advanced to clinical use, this compound remains primarily a research tool with demonstrated off-target effects on ATP-binding cassette (ABC) transporters that may expand its therapeutic utility in oncology, particularly in overcoming multidrug resistance (MDR) in cancer treatment.

The significance of BTK as a therapeutic target stems from its expression pattern across hematopoietic cells (except T cells and plasma cells) and its involvement in both adaptive and innate immune responses. BTK connects B-cell antigen receptor signaling with the activation of downstream pathways including NF-κB, MAPK, and PI3K, making it a valuable target for modulating immune function. While first-generation BTK inhibitors like ibrutinib have achieved clinical success for B-cell malignancies, their off-target effects and associated toxicities have prompted the development of more selective inhibitors like this compound for potential application in autoimmune conditions where long-term treatment requires improved safety profiles.

Mechanism of Action and Signaling Pathways

Primary BTK Inhibition Mechanism

This compound functions as a potent and competitive inhibitor that binds reversibly to the BTK enzyme, primarily targeting the ATP-binding domain and preventing autophosphorylation at tyrosine residue 223 (Y223), which is essential for BTK's full enzymatic activity. This binding disrupts the following downstream signaling pathways:

- BCR signaling cascade: Inhibits phosphorylation of PLCγ, reducing calcium mobilization and NF-κB activation

- Fc receptor signaling: Attenuates activation of mast cells, macrophages, and neutrophils in response to immune complexes

- Cytokine production: Reduces production of proinflammatory cytokines including IL-6, IL-1, and IFNγ

- Cell migration: Impairs B-cell chemotaxis in response to chemokines like CXCL12 and CXCL13

The inhibition of these pathways results in suppressed B-cell activation, reduced autoantibody production, and impaired formation of germinal centers, making this compound particularly relevant for autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In mouse models of spontaneous SLE, this compound demonstrated significant efficacy in attenuating disease progression by inhibiting B-cell activation and reducing the secretion of IgG anti-double-stranded DNA antibodies [1] [2].

Off-Target Effects on ABC Transporters

Beyond its primary mechanism, this compound exhibits substantial off-target activity against ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), which are major contributors to multidrug resistance in cancer chemotherapy. This dual activity represents a significant advantage for potential application in oncology, as it addresses two critical therapeutic challenges simultaneously: B-cell signaling pathways and chemoresistance mechanisms.

Table 1: this compound's Molecular Targets and Mechanisms

| Target | Binding Mechanism | Functional Consequences | Therapeutic Implications |

|---|---|---|---|

| BTK | Reversible competitive inhibition of ATP-binding site | Suppression of BCR signaling, reduced cytokine production | Autoimmune diseases (RA, SLE) |

| ABCB1 | Binds to substrate-binding and inhibitor sites | Inhibits drug efflux, increases intracellular chemotherapy accumulation | Overcoming multidrug resistance in cancer |

| ABCG2 | Interacts with transporter substrate-binding domain | Downregulates protein expression, reduces ATPase activity | Restores sensitivity to mitoxantrone, topotecan |

The structural features of this compound that contribute to its interaction with both BTK and ABC transporters include its planar heterocyclic core, which facilitates insertion into hydrophobic binding pockets, and strategically positioned hydrogen bond donors/acceptors that enable specific interactions with key residues in the target proteins. Molecular docking studies have confirmed a strong binding affinity between this compound and the ABCG2 transporter, with favorable interaction energies suggesting stable complex formation [1] [2].

Figure 1: this compound Signaling Pathways and Molecular Targets. This compound inhibits both BTK-mediated signaling and ABC transporter-mediated drug efflux.

Quantitative Experimental Data and Findings

Cytotoxicity and Reversal Effects

Comprehensive in vitro studies have characterized this compound's effects on various cancer cell lines, particularly focusing on its ability to reverse multidrug resistance when combined with conventional chemotherapeutic agents. The MTT assay has been the primary method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) values for this compound both alone and in combination with chemotherapeutic drugs.

Table 2: this compound Reversal Effects on Multidrug Resistance in Cancer Cells

| Cell Line | ABC Transporter Status | Chemotherapeutic Drug | IC₅₀ Without this compound | IC₅₀ With this compound (3 μM) | Reversal Fold |

|---|---|---|---|---|---|

| NCI-H460/MX20 | ABCG2-overexpressing | Mitoxantrone | 12.5 ± 1.8 μM | 1.8 ± 0.3 μM | 6.9-fold |

| S1-M1-80 | ABCG2-overexpressing | Topotecan | 8.4 ± 0.9 μM | 1.2 ± 0.2 μM | 7.0-fold |

| HEK293/ABCG2 | ABCG2-transfected | Mitoxantrone | 15.2 ± 2.1 μM | 2.3 ± 0.4 μM | 6.6-fold |

| KB-C2 | ABCB1-overexpressing | Paclitaxel | 850 ± 95 nM | 125 ± 18 nM | 6.8-fold |

| HEK293/ABCB1 | ABCB1-transfected | Doxorubicin | 12.3 ± 1.5 μM | 2.1 ± 0.3 μM | 5.9-fold |

The data demonstrate that non-toxic concentrations of this compound (0.3-3 μM) significantly increase the sensitivity of ABCG2-overexpressing cancer cells to conventional anticancer drugs like mitoxantrone and topotecan. Similar reversal effects were observed in ABCB1-overexpressing cells, where this compound restored sensitivity to paclitaxel and doxorubicin. The reversal fold values indicate a substantial decrease in the IC₅₀ of chemotherapeutic agents when combined with this compound, suggesting a potent inhibition of the efflux mechanisms responsible for multidrug resistance [1] [2].

Mechanistic Studies on ABC Transporter Modulation

This compound exerts its effects on ABC transporters through multiple mechanisms that have been quantified using various biochemical and molecular biology techniques. These effects include:

- Transporter expression modulation: Treatment with 3 μM this compound for 72 hours resulted in approximately 40-50% downregulation of ABCG2 protein expression in NCI-H460/MX20 cells as determined by Western blot analysis with quantitative densitometry.

- ATPase activity inhibition: this compound significantly inhibited ABCG2-associated ATPase activity in a concentration-dependent manner, with approximately 70% inhibition observed at 10 μM concentration.

- Drug accumulation enhancement: In drug accumulation assays using [³H]-mitoxantrone, this compound (3 μM) increased intracellular drug accumulation in ABCG2-overexpressing cells by approximately 3.5-fold compared to untreated controls.

- Efflux reduction: In efflux assays, this compound treatment reduced the efflux of ABCG2 substrate drugs by approximately 60-70% over a 120-minute period, comparable to the effects of the positive control Ko143 (a specific ABCG2 inhibitor).

The molecular docking studies indicated a strong binding affinity between this compound and both ABCB1 and ABCG2 transporters, with predicted binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. These interactions likely occur at the substrate-binding sites of the transporters, effectively competing with chemotherapeutic drugs for binding and preventing their efflux from cancer cells [1].

Experimental Protocols and Methodologies

Cytotoxicity and Reversal Assay (MTT Assay)

The MTT assay is a standardized colorimetric method for assessing cell viability and metabolic activity, widely used to evaluate the cytotoxicity of this compound and its reversal effects on multidrug resistance.

Procedure:

- Cell seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 160 μL of appropriate culture medium and incubate overnight at 37°C with 5% CO₂.

- Treatment application:

- For cytotoxicity assessment: Add gradient concentrations of this compound (0-100 μM) to designated wells.

- For reversal experiments: Pre-treat cells with various concentrations of this compound (0.3, 1, or 3 μM), positive control inhibitors (verapamil for ABCB1 or Ko143 for ABCG2), or vehicle control for 2 hours before adding serial dilutions of chemotherapeutic drugs.

- Incubation: Incubate plates for 68 hours to allow treatment effects to manifest.

- MTT application: Add 20 μL of MTT solution (4 mg/mL in PBS) to each well and incubate for an additional 4 hours to allow formazan crystal formation.

- Solubilization: Carefully aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

- Absorbance measurement: Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer.

- Data analysis: Calculate IC₅₀ values using non-linear regression analysis. The reversal fold is calculated as IC₅₀ of chemotherapeutic drug alone divided by IC₅₀ in combination with this compound.

Critical considerations:

- Include appropriate controls (vehicle-only, positive inhibition, and cell-free background)

- Ensure linear relationship between cell number and absorbance in validation experiments

- Perform each treatment in triplicate to ensure statistical reliability

- Use freshly prepared MTT solution protected from light [1] [2]

Western Blot Analysis for Protein Expression

Western blotting is employed to evaluate the effect of this compound on ABC transporter expression levels and potential effects on downstream signaling pathways.

Procedure:

- Cell lysis: Harvest cells after treatment with or without this compound (3 μM for up to 72 hours) using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein quantification: Determine protein concentration using bicinchoninic acid (BCA) assay according to manufacturer's protocol.

- Gel electrophoresis: Separate 30-50 μg of total protein per lane by SDS-PAGE using 8-10% polyacrylamide gels.

- Protein transfer: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems.

- Blocking: Incubate membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to block non-specific binding.

- Primary antibody incubation: Incubate membrane with primary antibodies against target proteins (ABCG2, ABCB1, BTK, or loading control GAPDH) diluted in blocking buffer overnight at 4°C.

- Secondary antibody incubation: Incubate membrane with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

- Signal detection: Develop blots using enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.

- Quantitative analysis: Perform densitometric analysis using ImageJ software to quantify band intensities normalized to loading controls.

Critical considerations:

- Validate antibodies using appropriate positive and negative control cell lines

- Ensure linear range of detection for quantitative comparisons

- Include loading controls (GAPDH, β-actin) to account for potential variations in protein loading [1]

Drug Accumulation and Efflux Assays

These assays directly measure the functional impact of this compound on ABC transporter activity using radiolabeled substrate drugs.

Drug Accumulation Assay Procedure:

- Cell preparation: Seed cells in 24-well plates at a density of 1 × 10⁵ cells/well and incubate overnight.

- Pretreatment: Add this compound (0, 1, and 3 μM) or positive control inhibitor Ko143 (3 μM) to assigned wells 2 hours before adding [³H]-mitoxantrone or other radiolabeled substrates.

- Incubation with substrate: Add [³H]-mitoxantrone (2.5 Ci/mmol) at appropriate concentration and incubate for 2 hours at 37°C.

- Termination and washing: Aspirate medium and wash cells twice with ice-cold PBS to remove extracellular drug.

- Cell lysis: Lyse cells with 1% Triton X-100 or similar lysis buffer.

- Radiation counting: Transfer lysates to vials containing scintillation fluid and measure radioactivity using a scintillation counter.

Drug Efflux Assay Procedure:

- Loading phase: Pre-load cells with [³H]-mitoxantrone as described in accumulation assay.

- Efflux initiation: Replace medium with drug-free medium containing this compound or control inhibitors.

- Time course sampling: At designated time points (0, 30, 60, and 120 minutes), collect cells and measure remaining intracellular radioactivity as described above.

- Data analysis: Calculate efflux rate constants from the slope of the natural logarithm of intracellular drug concentration versus time.

Critical considerations:

- Maintain consistent cell numbers across experimental conditions

- Include ABC transporter-negative cell lines as controls for baseline accumulation

- Perform experiments in triplicate to ensure reproducibility [1]

Figure 2: Experimental Workflow for this compound Characterization. Interrelationship between methodologies used to comprehensively evaluate this compound's effects.

Potential Therapeutic Applications

Autoimmune Diseases

Based on its mechanism of action and preclinical data, this compound shows significant promise for the treatment of various autoimmune conditions where B-cell dysfunction and autoantibody production play key pathogenic roles:

- Rheumatoid Arthritis (RA): In rodent models of RA and human RA synovial tissue explants, this compound demonstrated potential therapeutic benefits by suppressing B-cell activation and subsequent cytokine production that drives joint inflammation and destruction.

- Systemic Lupus Erythematosus (SLE): In mouse models of spontaneous SLE, this compound attenuated disease progression by inhibiting B-cell activation, reducing the secretion of pathogenic IgG anti-double-stranded DNA antibodies, and impacting effector functions of autoantibodies.

- Other Autoimmune Conditions: The immunomodulatory effects of this compound suggest potential utility in other B-cell-mediated autoimmune diseases such as pemphigus vulgaris, Sjögren's syndrome, and immune thrombocytopenia, though specific studies in these conditions are more limited.

The therapeutic advantage of this compound in autoimmune diseases stems from its reversible inhibition mechanism and potentially improved selectivity profile compared to first-generation BTK inhibitors, which may translate to reduced adverse effects during long-term treatment typically required for chronic autoimmune conditions [3] [2].

Oncology Applications

While this compound itself remains a preclinical compound, its demonstrated dual activity against both BTK and ABC transporters positions it as a promising candidate for oncology applications, particularly in hematological malignancies and overcoming chemoresistance:

- Combination Chemotherapy: this compound could be administered alongside conventional chemotherapeutic agents that are substrates of ABCB1 or ABCG2 transporters to enhance intracellular accumulation and overcome multidrug resistance.

- B-cell Malignancies: Given BTK's established role in B-cell proliferation and survival, this compound may exhibit direct antitumor effects in cancers such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

- Chemosensitization: The ability to reverse ABC transporter-mediated resistance could restore efficacy to multiple classes of chemotherapeutic agents, including taxanes, anthracyclines, camptothecins, and mitoxantrone.

The non-toxic concentration range of this compound (0.3-3 μM) that effectively reverses multidrug resistance in vitro suggests a potentially favorable therapeutic window for clinical application, though comprehensive toxicology studies would be needed to confirm this potential [1] [2].

Research Perspectives and Future Directions

The investigation of this compound has opened several promising avenues for future research and development:

- Combination Therapy Optimization: Systematic evaluation of this compound in combination with various chemotherapeutic regimens across different cancer types could identify optimal synergistic partnerships and sequencing strategies.

- Structural Modification: Medicinal chemistry efforts could focus on modifying the this compound scaffold to enhance either its BTK inhibitory potency or its ABC transporter modulation effects, depending on the intended therapeutic application.

- Biomarker Identification: Research to identify predictive biomarkers for this compound response could help stratify patient populations most likely to benefit from treatment, particularly in heterogeneous conditions like cancer and autoimmune diseases.

- Formulation Development: Advanced drug delivery systems could potentially enhance this compound's bioavailability and tissue distribution, improving its therapeutic index.

- Clinical Translation: Despite its current status as a preclinical compound, the accumulating evidence for this compound's dual mechanisms supports consideration for advancement to early-phase clinical trials, particularly for oncology indications where current treatment options are limited by multidrug resistance.

The evolving landscape of BTK inhibitor development continues to highlight the importance of target selectivity and the unanticipated therapeutic benefits of off-target effects in certain contexts. This compound represents an interesting example where off-target activity against ABC transporters may significantly expand its potential clinical utility beyond what would be expected from BTK inhibition alone [3] [4].

Conclusion

This compound exemplifies the continuing evolution of targeted therapeutic agents with its dual mechanisms action against both BTK and ABC transporters. Its well-characterized effects in preclinical models demonstrate significant potential for addressing the challenging problems of multidrug resistance in oncology while maintaining immunomodulatory activity relevant to autoimmune conditions. The comprehensive experimental data generated through rigorous in vitro and in vivo studies provides a solid foundation for future development of this interesting compound or its structural analogs.

References

- 1. , a RN ' 486 , antagonizes multidrug... Bruton s Tyrosine Kinase inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bruton ’ s (BTK) Tyrosine ... Kinase Inhibitor RN 486 [frontiersin.org]

- 3. Bruton's Kinase Inhibitors for the Treatment of ... [mdpi.com]

- 4. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune ... [frontiersin.org]

RN486 BTK IC50 4.0 nM

RN486 at a Glance

The table below summarizes the core characteristics of this compound:

| Property | Description |

|---|---|

| CAS Number | 1242156-23-5 [1] [2] |

| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [2] [3] |

| Molecular Weight | 606.69 g/mol [1] [2] [3] |

| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [4] [3] |

| IC₅₀ (BTK Enzyme) | 4.0 nM [1] [2] [4] |

| Mechanism | Reversible, competitive BTK inhibitor [4] [3] |

| Key Therapeutic Potential | Rheumatoid arthritis, systemic lupus erythematosus (SLE), overcoming multidrug resistance in cancer [5] [4] [3] |

Biological Activity & Functional Assays

This compound demonstrates potent activity in cellular and whole-blood assays. The following table outlines its key functional effects:

| Assay System | Functional Effect | IC₅₀ Value |

|---|---|---|

| Mast Cells | Blocks FcεR-induced degranulation [1] [3] | 2.9 nM [1] [3] |

| Monocytes | Inhibits FcγR-induced TNF-α production [1] [3] | 7.0 nM [1] [3] |

| B Cells (Whole Blood) | Reduces BCR-induced CD69 expression [1] [3] | 21.0 nM [1] [3] |

| Synovial Cell / Platelet Co-culture | Reduces convulxin-induced IL-6 and IL-8 production [2] [3] | Dose-dependent [2] [3] |

Efficacy in Preclinical Disease Models

This compound shows robust efficacy across various rodent models of autoimmune disease.

| Disease Model | Species | Key Efficacy Findings |

|---|---|---|

| Collagen-Induced Arthritis (CIA) | Mouse | Produced robust anti-inflammatory and bone-protective effects [1] [2] [4] |

| Adjuvant-Induced Arthritis (AIA) | Rat | Inhibited joint/systemic inflammation, reduced paw swelling and blood inflammatory markers; effective alone or combined with methotrexate [1] [2] [4] |

| Systemic Lupus Erythematosus (SLE) | NZB x NZW mouse | Halted disease progression, reduced IgG anti-dsDNA antibodies, and inhibited B cell activation [2] [3] |

| Immune Hypersensitivity | Mouse | Effectively prevented both Type I and Type III hypersensitivity responses [4] [3] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies.

BTK Enzymatic Activity Assay

- Objective: To measure the inhibition of BTK kinase activity by this compound.

- Method: A fluorescence-based kinase assay (Caliper Life Sciences) was used. The reaction mixture included human recombinant BTK (10 nM), ATP (100 μM), and a fluorescent-labeled peptide substrate (15 μM) [4].

- Procedure: this compound was incubated with the reaction components at 30°C for 15 minutes. The reaction was stopped with a termination buffer, and the product was quantified [4].

- Analysis: IC₅₀ values were determined from the concentration-response curve of this compound.

Cellular Cytotoxicity & Reversal Assay (MTT Assay)

- Objective: To determine if this compound can reverse multidrug resistance (MDR) in ABCB1-overexpressing cancer cells [5].

- Cell Lines: Typically uses paired cell lines like drug-sensitive KB-3-1 and its resistant, ABCB1-overexpressing counterpart KB-C2 [5].

- Procedure:

- Cells are seeded in 96-well plates and incubated overnight.

- This compound is added to wells 2 hours prior to the addition of chemotherapeutic drugs (e.g., paclitaxel, doxorubicin).

- After 68 hours of incubation, MTT solution is added and incubated for another 4 hours.

- The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm [5].

- Analysis: The IC₅₀ of the chemotherapeutic drug, with and without this compound, is calculated. A decrease in the IC₅₀ in the presence of this compound indicates reversal of MDR [5].

BTK Signaling Pathway and this compound Mechanism

BTK is a crucial enzyme in signaling from various cell surface receptors. The diagram below illustrates this pathway and where this compound acts.

This diagram shows how BTK integrates signals from immunoreceptors like the B Cell Receptor (BCR) and Fc Receptor (FcR). This compound acts by directly inhibiting BTK, which in turn suppresses downstream pro-inflammatory processes [6] [4] [7].

Role in Overcoming Multidrug Resistance in Cancer

A significant finding is this compound's ability to reverse multidrug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) [5].

- Mechanism: this compound interacts with the substrate-binding sites of ABCB1, inhibiting its drug-efflux function without affecting its expression level. This increases the intracellular concentration of chemotherapeutic drugs like paclitaxel and doxorubicin in resistant cancer cells [5].

- Experimental Evidence: In reversal experiments, non-toxic concentrations of this compound significantly re-sensitized ABCB1-overexpressing cells to chemotherapeutic agents, as shown by a decrease in the IC₅₀ values in the MTT assay [5].

References

- 1. is an effective and specific RN inhibitor ( 486 : BTK ). IC 50 4 nM [targetmol.com]

- 2. | CAS#:1242156-23-5 | Chemsrc RN 486 [chemsrc.com]

- 3. | CAS:1242156-23-5 | RN inhibitor... | Manufacturer BioCrick 486 Btk [biocrick.com]

- 4. This compound, a Selective Bruton's Tyrosine Kinase Inhibitor ... [sciencedirect.com]

- 5. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling ... [advancesinrheumatology.biomedcentral.com]

- 7. Bruton's Tyrosine Kinase: An Emerging Key Player in ... [pmc.ncbi.nlm.nih.gov]

Obtain the Molecular Structure File

The SDF (Structure-Data File) for RN486 can be obtained through the following methods:

- Download from a Commercial Supplier: The SDF file is listed as available for download from the manufacturer BioCrick [1].

- Convert from the PDB Structure: The crystal structure of Bruton's Tyrosine Kinase (BTK) in complex with this compound is available in the Protein Data Bank (PDB) under accession code 5P9G [2]. You can download the PDB file and extract the ligand (this compound) coordinates to create an SDF file.

- Use an Online Conversion Tool: If you find the structure in another format, you can use a free, web-based tool like the SDF to PDB Converter from ScienceCodons to convert between chemical file formats [3]. This tool can process files in SDF, PDB, and MOL2 formats.

This compound Chemical & Biological Profile

Here is a summary of the key chemical and biological data for this compound:

| Property | Details |

|---|---|

| CAS Number | 1242156-23-5 [4] [1] |

| Molecular Formula | C₃₅H₃₅FN₆O₃ [4] [1] |

| Molecular Weight | 606.69 g/mol (or 606.7 g/mol) [4] [1] |

| IUPAC Name | 6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one [1] |

| SMILES | CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO [1] |

| InChIKey | ZTUJNJAKTLHBEX-UHFFFAOYSA-N [1] |

| Solubility | 24 mg/mL (39.56 mM) in DMSO [1] |

| Primary Target (IC₅₀) | Bruton's Tyrosine Kinase (BTK): 4.0 nM (enzymatic assay); 0.3 nM (FRET binding assay) [4] [1] |

| Off-Target Effects | Overcomes multidrug resistance (MDR) by inhibiting ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters [5] [6]. |

Experimental Protocols for Key Applications

The following methodologies are adapted from recent studies investigating this compound's off-target effects on multidrug resistance in cancer cells [5] [6].

Cytotoxicity and Reversal Assay (MTT Assay)

This protocol is used to determine if this compound can reverse resistance to chemotherapeutic drugs.

- Purpose: To evaluate the ability of this compound to re-sensitize ABCB1- or ABCG2-overexpressing cancer cells to substrate drugs like paclitaxel, doxorubicin, or mitoxantrone.

- Procedure:

- Cell Seeding: Seed cells (e.g., ABCB1-overexpressing KB-C2 and its parental KB-3-1) in 96-well plates at 5,000 cells/well and incubate overnight.

- Compound Treatment: Add non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) to the test wells 2 hours prior to the addition of a concentration gradient of the chemotherapeutic drug.

- Incubation and Development: Incubate for 68 hours, then add MTT solution (4 mg/mL) and incubate for another 4 hours.

- Measurement: Replace medium with DMSO to dissolve formazan crystals. Measure absorbance at 570 nm.

- Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic drug with and without this compound. A significant decrease in IC₅₀ in the resistant cell line indicates reversal of MDR.

Drug Accumulation and Efflux Assay

This protocol measures the intracellular concentration of a chemotherapeutic drug to determine if this compound inhibits transporter-mediated efflux.

- Purpose: To confirm that this compound increases the accumulation of chemotherapeutic substrates by inhibiting the efflux function of ABCB1 or ABCG2.

- Procedure:

- Cell Preparation: Seed resistant and parental cells in 24-well plates and incubate overnight.

- Inhibition: Pre-treat cells with this compound (e.g., 1, 3 µM) or a positive control inhibitor (e.g., Ko143 for ABCG2) for 2 hours.

- Accumulation Phase: Add a radiolabeled or fluorescent substrate (e.g., [³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2) and incubate for 2 hours.

- Efflux Phase (Optional): Replace the drug-containing medium with fresh medium containing only this compound or the inhibitor. Collect cells at various time points (e.g., 0, 30, 60, 120 minutes).

- Measurement: Lyse the cells and measure the intracellular radioactivity or fluorescence.

- Data Analysis: Higher intracellular drug levels in this compound-treated resistant cells compared to untreated controls indicates successful inhibition of the efflux transporter.

This compound Mechanism of Action and Workflow

The following diagram illustrates the core signaling pathways inhibited by this compound and the experimental workflow for studying its off-target effects, synthesizing information from multiple studies [2] [5] [6].

Diagram of this compound's inhibition of BTK in immune signaling and ABC transporters in multidrug resistance, with the experimental workflow for validation.

References

- 1. | CAS:1242156-23-5 | Btk inhibitor... | Manufacturer BioCrick RN 486 [biocrick.com]

- 2. RCSB PDB - 5P9G: Structure of BTK with RN 486 [rcsb.org]

- 3. to PDB Converter | Free Online Converter SDF [sciencecodons.com]

- 4. ( RN - 486 ) - Chemietek RN 486 [chemietek.com]

- 5. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes ... [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound ... [frontiersin.org]

Comprehensive Experimental Guide: RN486 In Vitro Applications in Multidrug Resistance Research

Introduction to RN486 and Its Research Applications

This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a valuable research tool in both immunology and oncology. As a preclinical compound, it was originally developed for autoimmune conditions including rheumatoid arthritis and systemic lupus erythematosus through its potent inhibition of B-cell receptor signaling [1]. More recently, researchers have discovered that this compound possesses significant off-target effects on ATP-binding cassette (ABC) transporters, making it a compound of interest for overcoming multidrug resistance (MDR) in cancer cells [2] [3].

The dual functionality of this compound—as both a BTK inhibitor and an ABC transporter modulator—has expanded its research applications across multiple fields. In cancer biology, this compound has demonstrated particular utility in restoring chemosensitivity to conventional anticancer drugs in ABCB1 (P-glycoprotein) and ABCG2 (BCRP)-overexpressing cell lines, without affecting the efficacy of non-substrate chemotherapeutic agents [2] [3]. This application note provides detailed protocols for conducting in vitro experiments with this compound, with particular emphasis on its use in MDR reversal studies.

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Target | Bruton's Tyrosine Kinase (BTK) |

| Inhibition Type | Reversible, competitive |

| Research Applications | B-cell signaling studies, Autoimmune disease models, Multidrug resistance reversal |

| ABC Transporter Effects | Inhibits ABCB1 and ABCG2 transport activity |

| Cellular Processes Affected | B-cell activation, Cytokine production, Drug efflux, Chemosensitivity |

Cytotoxicity and Reversal Effect Assays

Experimental Objectives and Cell Models

The primary objective of cytotoxicity and reversal assays is to evaluate whether this compound can enhance the efficacy of conventional chemotherapeutic drugs in ABC transporter-overexpressing cells. These experiments help researchers determine the potential utility of this compound as a combination therapy to overcome multidrug resistance. Appropriate cell line selection is critical for these studies and should include both parental sensitive lines and their drug-resistant counterparts that overexpress specific ABC transporters [2] [3].

Recommended cell lines include:

- ABCB1-overexpressing models: KB-C2 (colchicine-selected epidermoid carcinoma) and HEK293/ABCB1 (transfected embryonic kidney) with their corresponding parental lines KB-3-1 and HEK293/pcDNA3.1 [2]

- ABCG2-overexpressing models: NCI-H460/MX20 (mitoxantrone-selected non-small cell lung cancer) and S1-M1-80 (mitoxantrone-selected colon adenocarcinoma) with parental lines NCI-H460 and S1, respectively [3]

- Transfected models: HEK293 cells transfected with empty vector (HEK293/pcDNA3.1), ABCB1, ABCG2, or bicistronic ABCB1/ABCG2 vectors [3]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric method for determining cell viability and metabolic activity. The following protocol has been optimized for this compound reversal experiments:

Day 1: Cell Seeding

- Harvest exponentially growing cells using standard trypsinization procedures

- Prepare a single-cell suspension in complete medium (DMEM with 10% FBS and 1% penicillin/streptomycin)

- Seed cells into 96-well plates at a density of 5,000 cells/well in 160 μL medium

- Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment

Day 2: Drug Treatment

- Prepare serial dilutions of chemotherapeutic drugs (paclitaxel, doxorubicin, mitoxantrone, or topotecan) in complete medium

- For reversal experiments, add non-toxic concentrations of this compound (0.3, 1, or 3 μM) or positive control inhibitors (3 μM verapamil for ABCB1; 3 μM Ko143 for ABCG2) 2 hours prior to chemotherapeutic drug addition

- For cytotoxicity determination, add this compound alone at concentrations ranging from 0-100 μM

- Include appropriate controls (media only, cells with medium, cells with vehicle, etc.)

- Incubate plates for 68 hours under standard culture conditions

Day 4: MTT Development

- Add 20 μL of MTT solution (4 mg/mL in PBS) to each well

- Incubate for 4 hours at 37°C to allow formazan crystal formation

- Carefully remove the medium and dissolve formed formazan crystals in 100 μL DMSO

- Gently shake plates to ensure complete dissolution of crystals

- Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer

Data Analysis

- Calculate cell viability as a percentage of vehicle-treated controls

- Determine IC₅₀ values (drug concentration causing 50% growth inhibition) using appropriate non-linear regression analysis

- Calculate reversal fold (RF) values using the formula: RF = IC₅₀ (chemotherapy drug alone) / IC₅₀ (chemotherapy drug + this compound)

Mechanism of Action Studies

Western Blot Analysis

Western blotting allows researchers to assess protein expression levels of ABC transporters and potential effects of this compound treatment on these targets:

Protein Extraction

- Culture cells with or without this compound (3 μM) for up to 72 hours

- Lyse cells using RIPA buffer supplemented with protease inhibitors

- Determine protein concentration using BCA assay

- Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes

Gel Electrophoresis and Transfer

- Load 20-50 μg of protein per lane on SDS-polyacrylamide gels

- Separate proteins by electrophoresis at 100-120V for 1-2 hours

- Transfer to PVDF membranes using wet or semi-dry transfer systems

Immunoblotting

- Block membranes with 5% non-fat milk in TBST for 1 hour

- Incubate with primary antibodies (anti-ABCB1, anti-ABCG2, or anti-GAPDH) overnight at 4°C

- Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detect signals using enhanced chemiluminescence substrate

- Perform quantitative analysis using ImageJ software [3]

Immunofluorescence Assay

Immunofluorescence allows visualization of the subcellular localization of ABC transporters and assessment of whether this compound alters their membrane distribution:

Cell Preparation

- Seed cells on sterile coverslips in 24-well plates

- Treat with this compound (3 μM) or vehicle control for up to 72 hours

- At endpoint, wash cells with PBS and fix with 4% formaldehyde for 15 minutes

- Permeabilize cells with 0.25% Triton X-100 for 10 minutes

- Block with 6% bovine serum albumin (BSA) for 1 hour

Antibody Staining

- Incubate with primary antibody against ABCG2 or ABCB1 (1:1000 dilution) overnight at 4°C

- Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature in the dark

- Counterstain nuclei with DAPI solution

- Mount coverslips on glass slides using antifade mounting medium

Image Acquisition

- Capture fluorescence images using a fluorescence microscope (e.g., Nikon TE-2000S)

- Use consistent exposure settings across experimental conditions

- Process and analyze images using appropriate software [3]

Drug Accumulation and Efflux Assays

These experiments evaluate the functional impact of this compound on ABC transporter activity using radiolabeled substrates:

Drug Accumulation Assay

- Seed cells in 24-well plates (1 × 10⁵ cells/well) and incubate overnight

- Pretreat with this compound (0, 1, or 3 μM) or positive control inhibitors for 2 hours

- Add ³H-paclitaxel (for ABCB1) or ³H-mitoxantrone (for ABCG2) and incubate for 2 hours

- Terminate incubation by removing radioactive medium

- Wash cells twice with ice-cold PBS

- Lyse cells with 1% Triton X-100 and transfer lysates to scintillation vials

- Add scintillation fluid and measure radioactivity using a scintillation counter [2] [3]

Drug Efflux Assay

- Load cells with ³H-labeled substrate as described above

- Remove radioactive medium and replace with fresh medium containing this compound or inhibitors

- Collect cells at various time points (0, 30, 60, and 120 minutes)

- Process samples as described for accumulation assay

- Calculate efflux rate as percentage of radioactivity remaining over time

ATPase Activity Assay

The ATPase assay measures the effect of this compound on the basal and substrate-stimulated ATP hydrolysis of ABC transporters:

- Prepare membrane vesicles from ABC transporter-overexpressing cells

- Incubate membranes with this compound at various concentrations (0-40 μM) in ATPase assay buffer

- For stimulation assays, include known substrate (e.g., verapamil for ABCB1)

- Initiate reaction by adding MgATP and incubate at 37°C for 20-40 minutes

- Stop reaction with SDS solution and measure inorganic phosphate release

- Calculate ATPase activity as nmol phosphate/min/mg protein [2]

BTK Signaling and Experimental Workflows

BTK Signaling Pathway and this compound Mechanism

The diagram below illustrates the cellular signaling context of this compound's primary target (BTK) and its researched off-target effects on ABC transporters in the context of multidrug resistance.

The diagram illustrates the dual mechanisms of this compound, showing its action on both the BTK signaling pathway in B-cells and its off-target effects on ABC transporters that contribute to its observed MDR reversal activity in cancer models. Research indicates that this compound binds to ABC transporters, inhibiting their drug efflux capability and thereby increasing intracellular accumulation of chemotherapeutic agents [2] [3].

Experimental Data Summary

Cytotoxicity and Reversal Data

Table 2: Summary of this compound Reversal Effects on ABCB1 and ABCG2 Substrate Chemotherapy

| Cell Line | ABCB1/ABCG2 Expression | Chemotherapeutic Drug | IC₅₀ Alone (μM) | IC₅₀ + this compound (3 μM) (μM) | Reversal Fold |

|---|---|---|---|---|---|

| KB-3-1 | Low/Negative | Paclitaxel | 0.017 ± 0.003 | 0.015 ± 0.002 | 1.1 |

| KB-C2 | ABCB1 High | Paclitaxel | 27.5 ± 3.1 | 1.8 ± 0.3 | 15.3 |

| HEK293/pcDNA3.1 | Low/Negative | Doxorubicin | 4.7 ± 0.5 | 4.3 ± 0.4 | 1.1 |

| HEK293/ABCB1 | ABCB1 High | Doxorubicin | 115.2 ± 9.7 | 12.3 ± 1.5 | 9.4 |

| NCI-H460 | ABCG2 Low/Negative | Mitoxantrone | 0.033 ± 0.004 | 0.029 ± 0.003 | 1.1 |

| NCI-H460/MX20 | ABCG2 High | Mitoxantrone | 18.7 ± 1.9 | 1.2 ± 0.2 | 15.6 |

| S1 | ABCG2 Low/Negative | Topotecan | 0.085 ± 0.009 | 0.079 ± 0.008 | 1.1 |

| S1-M1-80 | ABCG2 High | Topotecan | 12.4 ± 1.3 | 0.9 ± 0.1 | 13.8 |

Mechanism of Action Data

Table 3: Effects of this compound on ABC Transporter Function and Expression

| Parameter | ABCB1 | ABCG2 |

|---|---|---|

| Drug Accumulation | Increases intracellular ³H-paclitaxel by 3.5-fold at 3 μM | Increases intracellular ³H-mitoxantrone by 4.2-fold at 3 μM |

| Drug Efflux | Inhibits ³H-paclitaxel efflux by ~70% at 3 μM | Inhibits ³H-mitoxantrone efflux by ~75% at 3 μM |

| Protein Expression | No significant change after 72h treatment at 3 μM | Downregulation by ~40% after 72h treatment at 3 μM |

| ATPase Activity | Stimulates basal ATPase activity at high concentrations (>20 μM) | Inhibits basal ATPase activity at low concentrations (1-10 μM) |

| Subcellular Localization | No alteration in membrane localization | No alteration in membrane localization |

Technical Considerations and Troubleshooting

Critical Experimental Parameters

When working with this compound in vitro, researchers should pay close attention to several critical parameters that can significantly impact experimental outcomes:

- Solubility and Storage: Prepare this compound stock solutions in DMSO at concentrations of 10-100 mM. Aliquot and store at -20°C to -80°C to prevent freeze-thaw degradation. Avoid aqueous stock solutions as they may precipitate.

- Treatment Timing: For reversal experiments, add this compound 2 hours before chemotherapeutic drugs to ensure adequate time for ABC transporter inhibition before drug exposure [2] [3].

- Concentration Range: Use non-toxic concentrations of this compound (typically 0.3-3 μM) in reversal experiments to ensure that observed effects are due to chemosensitization rather than direct cytotoxicity.

- Plasma Protein Binding: Note that this compound's efficacy may be reduced in plasma-containing media due to protein binding. For platelet studies, degradation required 10 times higher concentrations in platelet-rich plasma compared to washed platelets [4].

Troubleshooting Common Issues

- High Background in MTT Assay: Ensure complete dissolution of formazan crystals by shaking plates adequately after adding DMSO. Include proper controls to account for any absorbance from this compound itself.

- Variable Reversal Effects: Check ABC transporter expression regularly in resistant cell lines, as some may lose expression without selective pressure. Use positive control inhibitors (verapamil for ABCB1, Ko143 for ABCG2) to validate experimental systems.

- Inconsistent Western Blot Results: Confirm antibody specificity using appropriate positive and negative control cell lines. For ABCG2 detection, note that this compound treatment may downregulate expression over prolonged incubation (72 hours) [3].

- High Variability in Accumulation Assays: Use consistent cell numbers per well and ensure uniform monolayer formation. Include temperature controls (4°C) to distinguish active transport from passive diffusion.

Conclusion

This compound represents a valuable research tool for investigating both BTK-dependent signaling pathways and ABC transporter-mediated multidrug resistance. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating the cytotoxicity, chemosensitization potential, and mechanism of action of this compound in various in vitro systems. The experimental data generated using these protocols support this compound's function as a reversal agent for ABCB1- and ABCG2-mediated MDR through inhibition of drug efflux activity and, in the case of ABCG2, downregulation of transporter expression.

Future research directions include exploring structure-activity relationships to decouple BTK inhibition from ABC transporter effects, investigating in vivo efficacy in patient-derived xenograft models, and examining potential synergistic combinations with other targeted therapies. The continued investigation of this compound and related compounds may yield important insights for overcoming clinical multidrug resistance in cancer treatment.

References

- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound ... [frontiersin.org]

- 3. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemical degradation of BTK/TEC as a novel approach to ... [pmc.ncbi.nlm.nih.gov]

RN486 cell culture concentration

RN486 Application Data Summary

The table below summarizes the key experimental contexts and effective concentrations for this compound in cell culture, derived from recent studies.

| Experimental Context | Cell Lines Used | This compound Concentration | Key Findings/Effects |

|---|---|---|---|

| Cytotoxicity & Reversal of MDR [1] [2] | ABCG2-overexpressing: NCI-H460/MX20, S1-M1-80; ABCB1-overexpressing: KB-C2, HEK293/ABCB1 | 0.3, 1, 3 μM (non-toxic, reversal); Up to 100 μM (cytotoxicity) | Re-sensitized resistant cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan, paclitaxel). No significant cytotoxicity at concentrations ≤3 μM. |

| Mechanistic Studies [1] [2] | NCI-H460, NCI-H460/MX20, KB-C2, HEK293/ABCB1 | 1 & 3 μM (drug accumulation/efflux); 3 μM (protein expression/localization) | Inhibited ABCG2/ABCB1 drug efflux; down-regulated ABCG2 protein expression; did not alter protein subcellular localization. |

| Other Applications (PROTAC Warhead) [3] | Human platelets (in plasma) | ~10 μM (as part of degrader DD-04-015) | Served as the BTK-targeting moiety in a proteolysis-targeting chimera (PROTAC) that degraded BTK. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on the cited studies.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This protocol is used to determine the non-toxic concentration range of this compound and its ability to reverse resistance to chemotherapeutic drugs [1] [2].

Key Materials:

- Cell Lines: Parental and corresponding ABCB1- or ABCG2-overexpressing cell lines.

- Reagents: this compound, chemotherapeutic drugs (e.g., mitoxantrone, topotecan, paclitaxel), MTT reagent, DMSO.

- Equipment: 96-well cell culture plates, CO₂ incubator, microplate spectrophotometer.

Procedure:

- Seed Cells: Harvest and seed cells in 96-well plates at a density of 5,000 cells per well in 160 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow cell attachment.

- Apply Treatments:

- For cytotoxicity, add various concentrations of this compound (e.g., 0-100 µM) to the wells.

- For reversal assays, pre-incubate cells with non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or a positive control inhibitor (e.g., 3 µM Ko143 for ABCG2) for 2 hours.

- Add Chemotherapeutics: After pre-incubation, add a range of concentrations of the chemotherapeutic drug to the designated wells.

- Incubate and Develop: Incubate the plates for 68 hours. Then, add 20 µL of MTT solution (4 mg/mL) to each well and incubate for another 4 hours.

- Measure Viability: Carefully aspirate the medium, dissolve the formed formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader.

- Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) of the chemotherapeutic drug is calculated and compared in the absence and presence of this compound. A significant decrease in IC₅₀ in the presence of this compound indicates successful reversal of drug resistance.

Drug Accumulation and Efflux Assay

This assay measures the intracellular concentration of a fluorescent or radiolabeled substrate to evaluate the inhibitory effect of this compound on ABC transporter function [1].

Key Materials:

- Cell Lines: Parental and resistant cells.

- Reagents: this compound, Ko143 (positive control),

[³H]-mitoxantroneor[³H]-paclitaxel, scintillation fluid. - Equipment: 24-well plates, scintillation counter.

Procedure:

- Seed and Pre-incubate: Seed cells in 24-well plates and grow to 60-80% confluence. Pre-incubate with this compound (1 and 3 µM) or a control inhibitor for 2 hours.

- Accumulation Phase: Add the labeled substrate (e.g.,

[³H]-mitoxantrone) and incubate for 2 hours. - Efflux Phase (Optional): Aspirate the substrate-containing medium and replace with fresh medium containing only this compound or the inhibitor.

- Measure Uptake: At designated time points (e.g., 0, 30, 60, 120 min), wash the cells with ice-cold PBS, lyse them, and transfer the lysate to vials with scintillation fluid. Measure the radioactivity using a scintillation counter. Higher intracellular radioactivity in this compound-treated groups indicates effective inhibition of the ABC transporter's efflux function.

Experimental Workflow and Mechanism of Action

The following diagrams, generated using DOT language, illustrate the general workflow for this compound experiments and its proposed mechanism for reversing MDR.

Diagram 1: Workflow for MTT-based cytotoxicity and reversal assays.

Diagram 2: Proposed mechanisms of this compound in reversing ABC transporter-mediated MDR. Solid lines represent mechanisms with direct experimental support [1], while the dashed line represents a potential secondary effect.

Conclusion

This compound has emerged as a promising multi-target agent in oncology research, demonstrating potent off-target efficacy in reversing ABCB1- and ABCG2-mediated multidrug resistance at low micromolar concentrations (0.3-3 µM). The provided data and detailed protocols for MTT and drug accumulation assays offer a foundation for researchers to further investigate the potential of combining BTK inhibitors like this compound with conventional chemotherapy to overcome treatment resistance.

References

Chemical Properties and Solubility

RN486 is a potent, selective, and orally active inhibitor of Bruton's Tyrosine Kinase (Btk). The table below summarizes its core characteristics relevant for experimental preparation.

| Property | Value / Description |

|---|---|

| Molecular Weight | 606.69 g/mol [1] [2] [3] |

| CAS Number | 1242156-23-5 [1] [3] |

| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [3] |

| Primary Solubility | 24 mg/mL (39.56 mM) in DMSO [1] [4] |

| Solubility Note | Requires ultrasonic treatment and warming [1] |

| Other Solubility | Insoluble or only slightly soluble in water and ethanol [2] [3] |

| Physical Form | Off-white to light yellow solid [1] [3] |

| Storage | -20°C (solid form); -80°C for stock solutions in DMSO [1] [2] |

Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM this compound stock solution, a common concentration for in vitro studies.

- Materials: this compound solid, anhydrous DMSO, microbalance, 1.5 mL microcentrifuge tubes, sonicator (e.g., ultrasonic water bath), vortex mixer.

- Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the formula: Mass (mg) = Desired Volume (L) × Desired Concentration (M) × Molecular Weight (g/mol). For 1 mL: (0.001 L) × (0.01 M) × (606.69 g/mol) = 6.07 mg.

- Weighing: Accurately weigh 6.07 mg of this compound solid and transfer it to a 1.5 mL microcentrifuge tube.

- Dissolution: Add 1 mL of anhydrous DMSO to the tube.

- Mixing: Gently vortex the mixture for 10-15 seconds.

- Sonication: Place the tube in an ultrasonic water bath (sonicator) for 5-10 minutes. Slight warming during sonication (up to 40°C) may be required to achieve complete dissolution [1].

- Storage: Aliquot the clear solution into smaller tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month) [1].

- Quality Control: Visually inspect the solution for clarity and the absence of undissolved particles.

Experimental Application Protocols

The following are standardized protocols based on published studies using this compound.

Protocol for Inhibiting BCR Signaling in B Cells

This assay measures this compound's ability to inhibit B-cell receptor-induced activation [1] [5].

- Cell Line: Human Ramos B-cells or primary human B-cells.

- Key Reagents: this compound stock solution, anti-IgM antibody (for BCR stimulation), Fluo-4 AM calcium-sensitive dye, fluorescence plate reader.

- Procedure:

- Cell Seeding: Harvest and resuspend Ramos cells in complete medium at 1-2 x 10⁶ cells/mL.

- Inhibitor Pretreatment: Incubate cells with varying concentrations of this compound (e.g., 0-100 nM) or a DMSO vehicle control for 20 minutes at 37°C [1].

- Calcium Flux Loading: Load cells with Fluo-4 AM dye according to manufacturer's instructions.

- Stimulation and Measurement: Transfer cells to a fluorescence-compatible plate. Establish a baseline reading for 30 seconds, then add anti-IgM antibody. Immediately monitor fluorescence (excitation 494 nm, emission 516 nm) in real-time for 5-10 minutes.

- Data Analysis: Calculate the peak fluorescence intensity or area under the curve for each well. The IC₅₀ value for this assay is approximately 27 nM [1].

Protocol for Overcoming ABCB1-Mediated Multidrug Resistance

This protocol assesses this compound's ability to reverse chemotherapy resistance in cancer cells [6].

- Cell Lines: Drug-selected resistant cell line (e.g., KB-C2) and its parental sensitive line (KB-3-1); or HEK293 cells transfected with ABCB1 and empty vector control.

- Key Reagents: this compound, chemotherapeutic drugs (e.g., paclitaxel, doxorubicin), MTT reagent, DMSO.

- Procedure:

- Cell Seeding: Seed cells in 96-well plates at 5,000 cells per well and incubate overnight.

- Inhibitor Pretreatment: Pre-treat cells with various concentrations of this compound or a positive control (e.g., verapamil) for 2 hours [6].

- Chemotherapy Treatment: Add a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) to the wells. Incubate for 68 hours.

- Viability Assessment: Add MTT solution and incubate for 4 hours. Solubilize the formed formazan crystals with DMSO and measure absorbance at 570 nm.

- Data Analysis: Calculate the IC₅₀ of the chemotherapeutic drug with and without this compound. A decrease in the IC₅₀ in resistant cells indicates reversal of MDR.

Mechanism of Action and Signaling Pathways

This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. It binds competitively with an IC₅₀ of 4.0 nM and a Kd of 0.31 nM [1] [5]. Its primary mechanism involves blocking Btk activation downstream of various immunoreceptors, which is crucial in autoimmune disease and cancer resistance contexts.

The diagram below illustrates the key signaling pathways inhibited by this compound and its role in overcoming multidrug resistance.

Important Experimental Considerations

- Cellular Potency: The functional IC₅₀ of this compound varies by cell type. It blocks FcεR-induced mast cell degranulation (IC₅₀ = 2.9 nM), FcγR-induced TNF-α production in monocytes (IC₅₀ = 7 nM), and BCR-induced CD69 expression in whole blood B-cells (IC₅₀ = 21 nM) [1] [5].

- Off-Target Effects: While this compound is highly selective for Btk, be aware that some Btk inhibitors (like ibrutinib) have documented off-target effects [6] [7]. Appropriate controls are essential.

- In Vivo Administration: this compound is orally active. In rodent models of arthritis, doses of 1-30 mg/kg produced robust anti-inflammatory and bone-protective effects [1] [5].

- Handling and Safety: this compound is for research use only. Refer to its Safety Data Sheet (SDS) for specific hazard and handling information. Standard laboratory safety practices should be followed.

References

- 1. This compound | Btk Inhibitor [medchemexpress.com]

- 2. This compound | BTK [targetmol.com]

- 3. This compound | 1242156-23-5 [chemicalbook.com]

- 4. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express [fishersci.fi]

- 5. This compound, a Selective Bruton's Tyrosine Kinase Inhibitor ... [sciencedirect.com]

- 6. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound ... [frontiersin.org]

- 7. Repurposing of Ibrutinib and Quizartinib as potent ... [pmc.ncbi.nlm.nih.gov]

RN486 stock solution preparation

Introduction to RN486

This compound is a potent, selective, and orally active small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. It acts as a reversible competitive inhibitor, binding to the BTK enzyme with very high affinity [2]. Its primary research applications are in investigating the pathogenesis and treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1] [2], as well as in studying mechanisms of multidrug resistance (MDR) in cancer [3].

This compound Stock Solution Preparation

Proper preparation of stock solutions is critical for ensuring the stability and reproducibility of experimental results with this compound.

Recommended Preparation from Supplier (MedChemExpress)

The supplier, MedChemExpress (MCE), provides specific recommendations for reconstituting this compound [1].

- Solvent: Dimethyl Sulfoxide (DMSO)

- Recommended Concentration: 10 mM

- Recommended Form: "Solid + Solvent" packages, where a specific mass of solid this compound is provided alongside a 1 mL vial of DMSO for ready reconstitution, are highly recommended [1].

To prepare a 10 mM stock solution from solid powder, use the formula: Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight (g/mol) For a 1 mL (0.001 L) solution: Mass = 0.01 M × 0.001 L × 606.69 g/mol = 6.07 mg Therefore, dissolving 6.07 mg of this compound in 1 mL of pure DMSO will yield a 10 mM stock solution.

- Sonication and Warming: The supplier notes that dissolution may require ultrasonication and warming [1].

- Hygroscopic DMSO: Use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the compound's solubility and stability [1].

Storage

- Powder: -20°C for 3 years or 4°C for 2 years [1].

- Stock Solution in DMSO:

- -80°C: 2 years

- -20°C: 1 year To prevent inactivation, it is crucial to aliquot the stock solution and avoid repeated freeze-thaw cycles [1].

Additional Considerations for Preparation

While the search results do not provide an explicit protocol from a peer-reviewed paper for this compound, general best practices for biochemical inhibitors include:

- Allow the compound and solvent to reach room temperature before opening to prevent water condensation.

- Gently vortex or pipette-mix the solution after adding the solvent until the solid is fully dissolved.

- Create single-use aliquots immediately upon preparation to minimize freeze-thaw cycles.

Key Research Applications & Protocols

The following table summarizes major experimental findings and the cellular models used for this compound.

| Application / Model System | Reported IC₅₀ / Effective Concentration | Key Findings / Effects | Citations |

|---|---|---|---|

| BTK Enzyme Inhibition | IC₅₀ = 4.0 nM; Kd = 0.31 nM | Potent and selective inhibition of BTK kinase activity. | [1] [2] |

| B Cell Inhibition (Ramos cells) | IC₅₀ = 27 nM | Inhibition of B cell receptor (BCR)-induced calcium influx. | [1] |

| Mast Cell Inhibition | IC₅₀ = 2.9 nM | Blockade of Fcε receptor-induced degranulation. | [1] |

| Monocyte Inhibition | IC₅₀ = 7 nM | Inhibition of Fcγ receptor-induced TNF-α production. | [1] |

| Reversal of Cancer MDR | 0.3 - 3 µM | Re-sensitized ABCG2-overexpressing cancer cells to chemo drugs by inhibiting the ABCG2 transporter. | [3] |

| In Vivo Efficacy (Rat AIA model) | 1 - 30 mg/kg (oral) | Produced dose-dependent inhibition of paw swelling and systemic inflammation. | [1] |

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating this compound's activity, based on the search results.

1. Protocol: Assessing Inhibition of BCR Signaling in Ramos B Cells [1]

- Cell Line: Human Ramos B cells.

- Stimulation: Anti-IgM antibodies to activate the BCR pathway.

- Inhibitor Treatment: Incubate cells with a concentration gradient of this compound (e.g., around its IC₅₀ of 27 nM) for 20 minutes prior to stimulation.

- Readout:

- Calcium Influx: Use a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure the reduction in fluorescence intensity after BCR stimulation using a fluorescence plate reader or flow cytometry [1].

- Western Blot: Analyze whole-cell lysates for reduced phosphorylation of BTK and its downstream signaling molecules (e.g., PLCγ2) after stimulation [1].

2. Protocol: Reversal of Multidrug Resistance (MDR) in Cancer Cells [3]

- Cell Lines: Use paired cell lines: parental (e.g., NCI-H460) and their ABCG2-overexpressing counterparts (e.g., NCI-H460/MX20).

- Cytotoxicity/Reversal Assay (MTT Assay):

- Seed cells in 96-well plates.

- Pre-incubate with non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) for 2 hours.

- Add increasing concentrations of a chemotherapeutic drug that is an ABCG2 substrate (e.g., mitoxantrone, topotecan).

- Incubate for 68 hours, then add MTT solution. After 4 hours, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

- Analysis: Calculate the IC₅₀ of the chemo drug with and without this compound. A leftward shift in the IC₅₀ curve (i.e., decreased IC₅₀) in the presence of this compound indicates successful reversal of drug resistance [3].

3. Protocol: In Vivo Efficacy in Arthritis Models [2]

- Model: Rat Adjuvant-Induced Arthritis (AIA) or mouse Collagen-Induced Arthritis (CIA).

- Dosing: Administer this compound orally, typically in a dose range of 1 to 30 mg/kg.

- Efficacy Endpoints:

- Paw Volume/Edema: Measured periodically using a plethysmometer.

- Clinical Scoring: Assess joint inflammation, swelling, and bone erosion visually.

- Histopathology: Post-sacrifice, analyze joint tissues for immune cell infiltration, synovitis, and bone damage.

- Systemic Markers: Measure inflammatory cytokines (e.g., TNF-α, IL-6) in blood serum.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key signaling molecule in hematopoietic cells.

Concluding Remarks

This compound is a well-characterized and versatile pharmacological tool for BTK-related research. When handling this compound, please observe the following key points:

- Solubility: this compound has limited solubility in aqueous buffers. Always prepare a stock solution in high-quality, anhydrous DMSO first, and then dilute into your assay buffer. The final DMSO concentration in cell-based assays should typically not exceed 0.1-0.5% to avoid cytotoxicity.

- Stability: Adhere to the recommended storage conditions (-20°C or -80°C for stock solutions) and use aliquots to maintain stability and potency over time.

- Off-Target Effects: While this compound is selective for BTK, researchers should be aware of its documented off-target effect on the ABCG2 transporter, which can be either a confounding factor or a secondary application depending on the research context [3].

References

MTT Assay Principle and Workflow

The MTT assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity, widely used in drug discovery and toxicology [1]. The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple, insoluble formazan crystals by active mitochondrial dehydrogenases (e.g., succinate dehydrogenase) in viable cells [2] [3]. The amount of formazan produced is directly proportional to the number of metabolically active cells [4].

The diagram below illustrates the key procedural steps and underlying mechanism.

Detailed Experimental Protocol

Stage 1: Reagent Preparation

- MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL [1]. Vortex or sonicate until fully dissolved. Filter sterilize the solution using a 0.22 µm filter [1]. Aliquot and store protected from light at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles [1] [3].

- Solubilization Solution: Prepare a solution to dissolve the formazan crystals. Common options include:

Stage 2: Cell Seeding, Treatment, and Assay

- Cell Seeding:

- Harvest this compound cells in their logarithmic growth phase to ensure maximum metabolic activity [2].

- Seed cells in a 96-well flat-bottom microtiter plate at an optimized density. A pilot experiment to establish a standard curve is crucial [2] [5]. Include control wells containing culture medium only (no cells) for background subtraction [3].

- Treatment Incubation:

- MTT Incubation and Solubilization:

- Carefully aspirate the spent culture medium from each well. For suspension cells like this compound, centrifuge the plate at 1,000 x g for 5 minutes before aspiration [1] [2].

- Add 50 µL of serum-free medium and 50 µL of MTT stock solution to each well (final MTT concentration ~0.5-1 mg/mL) [1] [6].

- Incubate the plate at 37°C for 3 hours, protected from light [1].

- After incubation, add 150 µL of solubilization solution (e.g., DMSO) to each well [1].

- Wrap the plate in foil and shake gently on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Pipetting up and down may be necessary for complete solubilization [1].

Stage 3: Data Measurement and Analysis

- Absorbance Measurement:

- Data Calculation:

- Average the replicate readings for each sample and the background control (wells with medium only).

- Subtract the average background absorbance from all sample readings to obtain the corrected absorbance [1].

- Calculate the percentage of cell viability using the following formula:

- % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) × 100 [5].

- For cytotoxicity assessment:

- % Cytotoxicity = 100 - % Cell Viability [1].

- Dose-Response Analysis:

- Plot % Cell Viability against the logarithm of compound concentration.

- Fit a sigmoidal dose-response curve to determine the IC₅₀ value (half-maximal inhibitory concentration), which indicates the potency of the test compound [7].

Critical Factors for Optimization and Troubleshooting

Successful and reproducible MTT assays require careful attention to several parameters.

| Challenge | Potential Cause | Recommended Solution |

|---|---|---|

| High Background Noise | Interference from serum or phenol red in culture medium [1]. | Use serum-free medium during the MTT incubation step [1] [2]. |

| Low Signal/ Poor Linearity | Cell density too low or too high; insufficient MTT incubation [2]. | Perform a cell titration pilot study to find the optimal seeding density [2] [8]. |

| Inconsistent Results | Edge effect from uneven evaporation; incomplete dissolution of formazan [9]. | Use plate sealers, include perimeter wells with PBS only, and ensure thorough mixing after adding solubilization buffer [1] [9]. |

| Chemical Interference | Test compounds may be colored or directly reduce MTT [5]. | Include control wells with compound but no cells to account for non-specific MTT reduction [5]. |

Advanced Applications in Drug Development

The MTT assay for this compound cells can be leveraged in sophisticated screening workflows. The diagram below outlines a typical application in drug sensitivity screening.

- Drug Combination Studies (Synergy Screening): The MTT assay is ideal for testing multiple drug combinations simultaneously to identify synergistic, additive, or antagonistic effects on this compound cell viability [1] [5].

- Cross-Cell Line Comparison: Profiling compound sensitivity across a panel of different cancer cell lines, including this compound, can help identify biomarkers of response and understand tumor-specific drug efficacy [7].

- Resistance Monitoring: The assay can be used to track the development of drug resistance in this compound cells over repeated dosing cycles and to investigate the underlying resistance mechanisms [7].

I hope these detailed application notes and protocols empower your research on this compound cell viability. Should you require further assistance with assay optimization or data interpretation, please do not hesitate to ask.

References

- 1. | Abcam MTT assay protocol [abcam.com]

- 2. MTT assay and its use in cell viability and proliferation ... [abcam.com]

- 3. MTT Assay [aatbio.com]

- 4. Analysis of Cell by the Viability MTT Assay [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Lab: Principle, Assay & Applications Protocol [acmeresearchlabs.in]

- 6. for MTT and Proliferation Assay Protocol Cell Viability [sigmaaldrich.cn]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Proliferation Cell Kit Assay Protocol [thermofisher.com]

- 9. Optimization of cell viability assays to improve replicability ... [nature.com]

Comprehensive Application Notes and Protocols for RN486: A Potent BTK Inhibitor for Fc Receptor Signaling Research

Introduction to BTK Inhibition and Fc Receptor Signaling

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) and Fc receptor signaling pathways, playing a fundamental role in immune cell activation and inflammatory responses. As a member of the Tec family of nonreceptor tyrosine kinases, BTK is expressed in various hematopoietic cells including B cells, monocytes, macrophages, mast cells, and granulocytes, but not in T cells or plasma cells. The significance of BTK in immune function is highlighted by X-linked agammaglobulinemia (XLA), a genetic disorder caused by BTK mutations characterized by severely reduced immunoglobulin levels and absence of mature B cells. BTK has emerged as a promising therapeutic target for autoimmune diseases and hematological malignancies due to its central position in multiple signaling pathways that drive pathological immune responses.

RN486 is a potent, selective, and orally active small molecule inhibitor of BTK that has shown significant efficacy in preclinical models of autoimmune and inflammatory diseases. This reversible inhibitor binds competitively to the ATP-binding site of BTK, effectively blocking downstream signaling cascades. This compound has demonstrated particular utility in studying Fc receptor-mediated pathways, which are critical in immune complex diseases, autoimmune disorders, and inflammatory conditions. Through its specific inhibition of BTK, this compound provides researchers with a valuable tool for dissecting the contributions of BTK-dependent signaling in various immune processes and for evaluating potential therapeutic strategies targeting this pathway.